3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid
CAS No.: 1378830-74-0
Cat. No.: VC6153575
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209
* For research use only. Not for human or veterinary use.
![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid - 1378830-74-0](/images/structure/VC6153575.png)
Specification
CAS No. | 1378830-74-0 |
---|---|
Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.209 |
IUPAC Name | 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid |
Standard InChI | InChI=1S/C10H12FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4,6,12H2,(H,13,14) |
Standard InChI Key | BRYRPHFLQHDMEG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CN)F)CCC(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for the compound is 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid, reflecting its three-carbon carboxylic acid chain (propanoic acid) linked to a 2-fluorophenyl ring with an aminomethyl (-CH2NH2) substituent at the 4-position. Key structural features include:
-
A fluorine atom at the ortho position of the phenyl ring, influencing electronic properties and steric interactions .
-
An aminomethyl group at the para position, introducing a primary amine functionality that enhances solubility and potential for derivatization .
-
A propanoic acid moiety, which confers acidity (pKa ~4–5) and enables salt formation or conjugation reactions .
The compound’s molecular formula is C10H11FNO2, with a molecular weight of 196.20 g/mol. Its stereochemistry remains unspecified in public databases, but enantiomeric forms of similar compounds (e.g., (S)-2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride) highlight the importance of chirality in biological activity .
Synthesis and Manufacturing
While no direct synthesis route for 3-[4-(aminomethyl)-2-fluorophenyl]propanoic acid is documented, analogous compounds suggest feasible strategies:
Friedel-Crafts Alkylation
Fluorinated aromatic precursors, such as 2-fluorotoluene, could undergo alkylation with acrylonitrile followed by hydrolysis to introduce the propanoic acid chain. Subsequent nitration and reduction might yield the aminomethyl group .
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling between 4-bromo-2-fluorophenylboronic acid and a β-amino propanoyl partner could construct the core structure. This method is widely used for fluorinated aromatics due to its regioselectivity .
Resolution of Racemates
Chiral pool synthesis using naturally occurring amino acids (e.g., phenylalanine) as starting materials could provide enantiomerically pure forms. For example, (S)-2-amino-3-(4-fluorophenyl)propanoic acid is synthesized via enzymatic resolution .
Physicochemical Properties
Data from structurally related compounds allow estimation of key properties:
The compound is expected to exhibit limited water solubility due to its hydrophobic aromatic ring but may form soluble salts (e.g., hydrochlorides) via amine protonation . The fluorine atom’s electronegativity enhances dipole interactions, potentially increasing crystalline stability .
Applications and Biological Relevance
Pharmaceutical Intermediates
Fluorinated β-amino acids are critical building blocks in peptidomimetics and protease inhibitors. For example:
-
Anticancer agents: Fluorophenylpropanoic acids inhibit matrix metalloproteinases (MMPs) involved in tumor metastasis .
-
Antidepressants: Analogous compounds act as serotonin reuptake inhibitors due to their structural mimicry of tryptophan .
Material Science
The aminomethyl group enables covalent bonding to polymers or surfaces, making the compound a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume